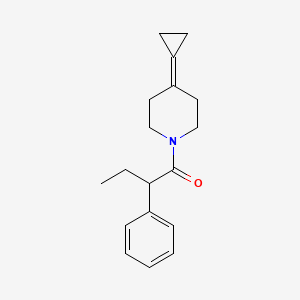

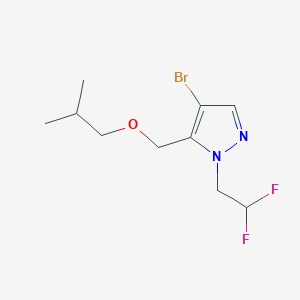

![molecular formula C24H36N2O3 B2516512 3-环戊基-N-(5-异戊基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-8-基)丙酰胺 CAS No. 921835-60-1](/img/structure/B2516512.png)

3-环戊基-N-(5-异戊基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-8-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide" is a complex organic molecule that likely contains a tetrahydrobenzo[b][1,4]oxazepine core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. This structure is of interest due to its potential pharmacological properties and the presence of multiple chiral centers which could be relevant in drug design and synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen in the presence of NaHCO3 leads to the formation of a hexahydrocarbazole derivative, which can be further isomerized to a hexahydro[1,3]oxazolo[5,4,3-j,k]carbazol-10-ium iodide . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving the formation of oxazepine rings could be applied, potentially through a cyclization reaction involving an amide precursor and a dienophile under acidic conditions, as suggested by the Brønsted acid-catalyzed formal [5+2+1] cycloaddition described in another study .

Molecular Structure Analysis

The molecular structure of the compound would include a tetrahydrobenzo[b][1,4]oxazepine ring system, which is a bicyclic structure with a seven-membered oxazepine ring fused to a benzene ring. The presence of substituents such as cyclopentyl and isopentyl groups would add to the complexity of the molecule, potentially affecting its three-dimensional conformation and stereochemistry. The oxazepine ring itself is a structural motif found in various bioactive compounds and pharmaceuticals, which can be synthesized through different cyclization reactions .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the oxazepine ring, which could participate in various organic reactions. For example, the presence of an amide group could allow for further functionalization through nucleophilic acyl substitution. The compound could also undergo electrophilic aromatic substitution on the benzene ring, given the right conditions. The synthesis of related compounds suggests that halogenation reactions can be used to introduce halide substituents into the structure, as seen with the formation of brominated and iodinated derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide" are not directly reported, we can infer that the molecule would exhibit properties typical of large, complex organic compounds. These might include moderate to low solubility in water, higher solubility in organic solvents, and the potential for multiple isomeric forms due to the presence of chiral centers. The oxazepine ring could confer rigidity to the structure, influencing its binding interactions with biological targets. The compound's stability could be affected by the presence of the amide bond, which might be susceptible to hydrolysis under certain conditions .

科学研究应用

合成和结构

研究探索了具有相似化学骨架的化合物的合成和结构分析,展示了对其光物理性质和在材料科学中潜在应用的广泛兴趣。例如,Petrovskii 等人 (2017) 讨论了二甲基 7-氧杂-2a1-氮杂苯并[b]-环庚并三烯-1,2-二羧酸酯的合成和晶体结构,这是一种新型的稠合恶杂多环骨架,在二氯甲烷中显示出强烈的蓝色发射,这可能对开发发光材料有影响 (Petrovskii 等人,2017).

生物学评价

Kendre 等人 (2015) 讨论了带有苯并恶杂环庚核心的化合物已被合成并评估其抗菌和抗炎特性。这项研究表明了一条基于与查询化合物相似的结构基序设计新治疗剂的潜在途径 (Kendre 等人,2015).

催化应用

Altmann 等人 (2020) 研究了 N,N-二甲基咪唑的螺环巴比妥酸衍生物用作聚合酸酐固化环氧树脂中的热潜伏保护的 N-杂环卡宾。这项研究概述了这些化合物在催化聚合过程中的潜力,这可能与查询化合物的研究应用相关 (Altmann 等人,2020).

新型合成途径

Shaabani 等人 (2010) 描述了一种合成四氢苯并[b][1,4]恶杂环庚衍生物的新型一锅多组分反应,展示了制造可能与目标化合物具有功能相似性的复杂分子的创新方法 (Shaabani 等人,2010).

属性

IUPAC Name |

3-cyclopentyl-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O3/c1-17(2)13-14-26-20-11-10-19(15-21(20)29-16-24(3,4)23(26)28)25-22(27)12-9-18-7-5-6-8-18/h10-11,15,17-18H,5-9,12-14,16H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKESCVUCTBELSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

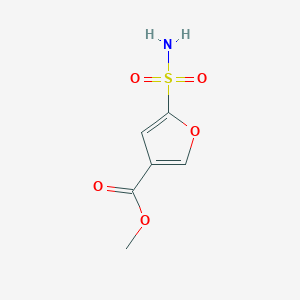

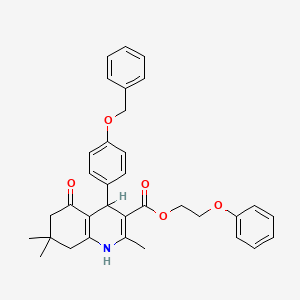

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)

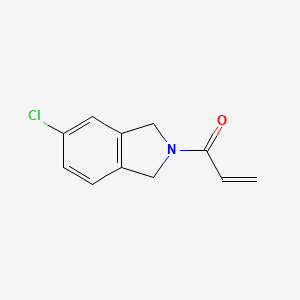

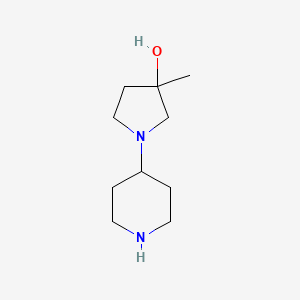

![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)

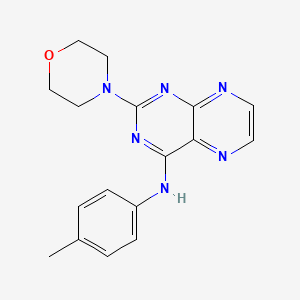

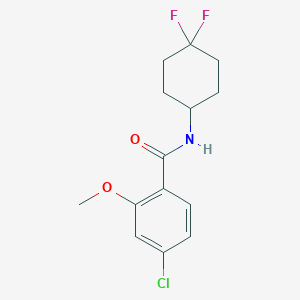

![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)